4-ethyl 2-isopropyl 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
The compound “4-ethyl 2-isopropyl 5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate” is a complex organic molecule. It contains several functional groups and structural features, including an isoindole ring, a thiophene ring, and multiple carbonyl and amino groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple rings and functional groups. The isoindole ring and the thiophene ring are key structural features. The isoindole ring contains a carbonyl group, contributing to the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the presence of multiple functional groups suggests that it could participate in a variety of reactions. For example, the carbonyl groups could undergo reactions such as nucleophilic addition or reduction, and the amino groups could participate in acid-base reactions .Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other industries could be explored .
Properties
IUPAC Name |
4-O-ethyl 2-O-propan-2-yl 5-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-5-31-22(29)17-13(4)18(23(30)32-12(2)3)33-19(17)24-16(26)10-11-25-20(27)14-8-6-7-9-15(14)21(25)28/h6-9,12H,5,10-11H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZZDUTRFCUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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